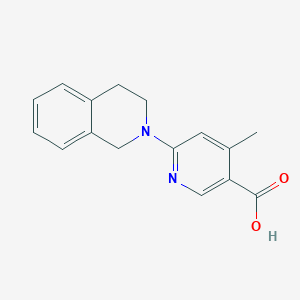

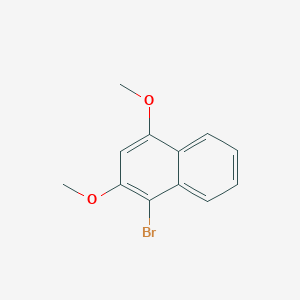

1-Bromo-2,4-dimethoxynaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-2,4-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2. It is a brominated derivative of naphthalene, featuring two methoxy groups at the 2 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Während spezifische industrielle Herstellungsverfahren für 1-Brom-2,4-Dimethoxynaphthalin nicht umfassend dokumentiert sind, würde der allgemeine Ansatz groß angelegte Bromierungsreaktionen unter ähnlichen Bedingungen wie in der Laborsynthese umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei Sicherheits- und Umweltaspekte berücksichtigt werden.

Analyse Chemischer Reaktionen

Reaktionstypen

1-Brom-2,4-Dimethoxynaphthalin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch verschiedene Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden, um eine Vielzahl von Derivaten zu bilden.

Oxidationsreaktionen: Die Methoxygruppen können oxidiert werden, um Chinone oder andere oxidierte Produkte zu bilden.

Reduktionsreaktionen: Das Bromatom kann reduziert werden, um die entsprechende hydrierte Verbindung zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Nucleophile wie Natriummethoxid (NaOCH3) oder Kalium-tert-Butoxid (KOtBu) in polaren aprotischen Lösungsmitteln.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung.

Hauptprodukte

Substitution: Bildung verschiedener substituierter Naphthaline.

Oxidation: Bildung von Naphthochinonen.

Reduktion: Bildung von 2,4-Dimethoxynaphthalin.

Wissenschaftliche Forschungsanwendungen

1-Brom-2,4-Dimethoxynaphthalin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle, darunter Pharmazeutika und Naturstoffe.

Medizinische Chemie: Die Grundstruktur der Verbindung ist in mehreren biologisch aktiven Molekülen vorhanden, was sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung macht.

Materialwissenschaften: Es wird für den Einsatz in organischer Elektronik wie organischen Leuchtdioden (OLEDs) und organischen Feldeffekttransistoren (OFETs) untersucht, da es einzigartige elektronische Eigenschaften besitzt.

5. Wirkmechanismus

Der Wirkmechanismus von 1-Brom-2,4-Dimethoxynaphthalin hängt von der jeweiligen Anwendung und der Reaktion ab, die es durchläuft. Bei Substitutionsreaktionen wirkt das Bromatom als Abgangsgruppe, so dass Nucleophile das Kohlenstoffatom angreifen können. Bei Oxidationsreaktionen können die Methoxygruppen in reaktivere Zwischenprodukte umgewandelt werden, was weitere chemische Umwandlungen ermöglicht.

Wirkmechanismus

The mechanism of action of 1-Bromo-2,4-dimethoxynaphthalene depends on the specific application and reaction it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy groups can be converted to more reactive intermediates, facilitating further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Brom-2,3-Dimethoxynaphthalin: Ähnlich in der Struktur, jedoch mit Methoxygruppen an den Positionen 2 und 3.

1-Brom-2-Methoxynaphthalin: Enthält nur eine Methoxygruppe an der Position 2.

1-Brom-2,4-Dinitrobenzol: Eine weitere bromierte aromatische Verbindung, jedoch mit Nitrogruppen anstelle von Methoxygruppen.

Einzigartigkeit

1-Brom-2,4-Dimethoxynaphthalin ist aufgrund der spezifischen Positionierung seiner Methoxygruppen einzigartig, was seine Reaktivität und die Art der Reaktionen beeinflusst, die es eingehen kann. Dies macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese und zu einem Kandidaten für verschiedene Anwendungen in der medizinischen Chemie und den Materialwissenschaften.

Eigenschaften

CAS-Nummer |

148345-66-8 |

|---|---|

Molekularformel |

C12H11BrO2 |

Molekulargewicht |

267.12 g/mol |

IUPAC-Name |

1-bromo-2,4-dimethoxynaphthalene |

InChI |

InChI=1S/C12H11BrO2/c1-14-10-7-11(15-2)12(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3 |

InChI-Schlüssel |

ZRCQNHKGTVRXLV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C2=CC=CC=C21)Br)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)

![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)

![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)